4-bromo-1-(2-ethoxyethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C7H11BrN2O |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
4-bromo-1-(2-ethoxyethyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 |
InChI Key |
IOYBCQUZINUXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=C(C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Classical Bromination with Phosphorus Tribromide
A patented method describes bromination using phosphorus oxybromide (POBr₃) in acetonitrile under reflux conditions (80–90°C). The reaction proceeds via in situ generation of Br⁺ ions, which selectively attack the pyrazole’s C4 position due to its inherent electron density. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80–90°C |
| Molar Ratio (Pyrazole:POBr₃) | 1:0.6 |
| Reaction Time | 80 minutes |
| Yield | Not explicitly reported |
This method avoids hydrolysis byproducts by omitting aqueous workup until the final step, enhancing purity.
N-Bromosuccinimide (NBS) in Polar Solvents
Alternative protocols utilize NBS in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The reaction is catalyzed by Lewis acids like FeCl₃, which polarize the N-Br bond, facilitating Br⁺ transfer. For example:
Yields typically range from 65–75%, with minor formation of 3-bromo regioisomers (<5%).
Cyclocondensation Followed by Bromination
A two-step approach involves synthesizing the pyrazole core from hydrazine derivatives, followed by bromination. This method is advantageous for large-scale production.
Hydrazine-Alkene Cyclocondensation
Maleic acid diesters react with 3-chloro-5-R¹-2-hydrazinopyridines in alkaline media to form 3-hydroxy-4,5-dihydro-1H-pyrazole intermediates. Subsequent dehydration and bromination yield the target compound.
Step 1: Cyclocondensation
| Parameter | Value |
|---|---|
| Solvent | Methanol/Ethanol |
| Base | Sodium methoxide (0.6–1.2 M) |
| Temperature | 80–90°C |
| Reaction Time | 30 minutes |
Step 2: Bromination
Phosphorus oxybromide introduces bromine at C4, with acetonitrile as the solvent and a 1:0.6 molar ratio of intermediate to POBr₃.
Metal-Halogen Exchange Reactions
Lithium-halogen exchange offers regioselective bromination under cryogenic conditions.
Directed Ortho-Metalation (DoM)
4-Lithio-1-(2-ethoxyethyl)-1H-pyrazole, generated via n-butyllithium (n-BuLi) at -78°C, reacts with electrophilic bromine sources (e.g., Br₂, CBr₄).
This method achieves 70–80% yields but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield | Selectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| POBr₃ Bromination | High* | >90% | Industrial | Requires high temperatures |
| NBS/FeCl₃ | 65–75% | 85–90% | Lab-scale | Regioisomer formation |
| Cyclocondensation | Moderate | >95% | Multi-step | Complex purification |
| Metal-Halogen Exchange | 70–80% | >95% | Lab-scale | Cryogenic conditions |
*Yield data inferred from analogous reactions in sources.
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The brominated pyrazole can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Substitution Reactions: Substituted pyrazoles with various functional groups.
Coupling Reactions: Biaryl or vinyl-pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions. Its structural properties allow for modifications that enhance biological activity. Studies have demonstrated its potential as a lead compound for developing new drugs with improved efficacy against diseases such as cancer and bacterial infections .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole has shown activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing comparable effects to established anti-inflammatory drugs. Mechanistically, it may inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Materials Science
Development of Novel Materials
In materials science, 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole is employed in the synthesis of novel materials with specific electronic or optical properties. Its unique structure allows for the creation of materials that can be utilized in sensors or electronic devices, enhancing their performance through improved conductivity or light absorption characteristics .
Chemical Biology
Biochemical Probes
The compound can act as a probe or ligand in biochemical assays to study enzyme activity or protein interactions. Its ability to selectively bind to certain biological targets makes it valuable for investigating cellular processes and developing new therapeutic strategies .
Agricultural Chemistry
Synthesis of Agrochemicals
In agricultural chemistry, 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole is explored for its potential in synthesizing agrochemicals such as herbicides and fungicides. Its efficacy against various plant pathogens positions it as a candidate for developing environmentally friendly agricultural solutions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Key Observations :
- Steric and Electronic Effects : The ethoxyethyl group in the target compound allows higher yields (97%) compared to bulkier substituents like phenylethyl (70%) or tetrahydrofuran (68%), likely due to reduced steric hindrance during alkylation .
- Catalytic Influence : Ruthenium-catalyzed methods (e.g., for naphthalene-containing analogs) achieve high yields (86%) but require specialized catalysts, whereas acid-catalyzed methods are simpler and scalable .
Spectroscopic and Physicochemical Properties
NMR Spectral Data Comparison
Key Observations :
- Ethoxyethyl vs. Phenylethyl : The ethoxyethyl group shows distinct splitting patterns (e.g., OCH₂CH₂ multiplet at δ 4.12–3.93) compared to the phenylethyl group's aromatic-coupled signals (δ 5.35, q) .
- Cyclic vs. Linear Ethers : The tetrahydrofuran substituent introduces complex coupling (δ 5.92, dd) due to its rigid cyclic structure, contrasting with the flexible ethoxyethyl chain .
Reactivity and Functionalization Potential
- Electrophilic Substitution : The ethoxyethyl group's electron-donating nature activates the pyrazole ring at C3/C5 positions, whereas electron-withdrawing groups (e.g., -CF₃ in ) deactivate the ring.
- Suzuki-Miyaura Cross-Coupling : The target compound's boronated derivative (1-(ethoxyethyl)-4-boryl-pyrazole) is a key intermediate for biaryl synthesis, outperforming chloroethyl analogs in stability .
- Hydrolytic Stability : The ethoxyethyl group resists hydrolysis under basic conditions, unlike chloroethyl derivatives, which may undergo nucleophilic substitution .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole?
- Methodology : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole was prepared by reacting 3-bromo-1H-pyrazole with 1-ethoxyethyl groups under optimized conditions, yielding 73.3% after distillation . Key steps include cyclization using phosphorus oxychloride and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
- Data :
| Reaction Scale (mol) | Yield (%) | Purification Method | Key NMR Peaks (δ, ppm) |
|---|---|---|---|
| 0.136 | 73.3 | Distillation | 1.03 (t, CH2CH3), 8.18 (s, Ar-H) |
Q. How is the compound characterized using spectroscopic methods?
- Methodology : Structural confirmation relies on 1H/13C NMR , HRMS , and IR spectroscopy . For instance:
- 1H NMR (DMSO-d6): Peaks at δ 1.03 (CH2CH3), 5.52 (NCH), and 8.18 (Ar-H) confirm the ethoxyethyl and pyrazole moieties .
- HRMS : Exact mass calculated for C7H11BrN2NaO: 240.9947 (observed: 240.9946) .
- IR : Strong absorption at 2129 cm⁻¹ (azide stretch) in related derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in cross-coupling reactions?
- Methodology : Optimization involves:
- Solvent Systems : DCE/HFIP (2:1) improves photoelectrocatalytic amination yields .
- Catalysts : Ru(dtbbpy)₃(PF₆)₂ enhances decarboxylative alkylation efficiency (86% yield) .
- Temperature Control : Reactions at 50°C with azido(trimethyl)silane increase azide incorporation .
Q. What strategies resolve contradictory spectral data for derivatives of this compound?
- Methodology :
- Comparative Analysis : Cross-validate NMR shifts across studies. For example, pyrazole protons in DMSO-d6 (δ 7.74) vs. CDCl3 (δ 7.60) indicate solvent-induced shifts .
- Isotopic Labeling : Use 13C NMR to distinguish regioisomers (e.g., Cq at δ 161.5 vs. δ 148.5) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .
Q. How does the 2-ethoxyethyl group influence reactivity in medicinal chemistry applications?
- Methodology :
- Electron-Withdrawing Effects : The ethoxyethyl group stabilizes intermediates in triazole-pyrazole hybrids, facilitating click chemistry .
- Solubility : Enhanced solubility in methanol/DCM improves bioavailability for antimicrobial screening .
- Pharmacokinetics : Ethoxy groups reduce metabolic degradation compared to methyl analogs .
Safety and Handling
Q. What precautions are critical when handling 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole?
- Methodology :
- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact (H301: Toxic if swallowed) .
- Waste Disposal : Avoid aqueous discharge; use Celite adsorption for solvent removal .
- Stability : Store at 2–8°C in inert atmospheres to prevent decomposition .
Applications in Organic Synthesis
Q. What role does this compound play in synthesizing pharmaceutical intermediates?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
